molecular formula C11H13N3O B8700616 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B8700616
M. Wt: 203.24 g/mol
InChI Key: ABHBVZFGGJTZDY-UHFFFAOYSA-N
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Description

4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-methylpyrimidin-5-yl)oxane-4-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-9-13-6-10(7-14-9)11(8-12)2-4-15-5-3-11/h6-7H,2-5H2,1H3

InChI Key

ABHBVZFGGJTZDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2(CCOCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-methylpyrimidin-5-yl)acetonitrile (4 g, 0.03 amol) and 1-bromo-2-(2-bromoethoxy)ethane (7.66 g, 0.033 mol) in 1,4-dioxane (60 mL) was added t-BuOK (66 mL, 0.066 mol, 1M in THF) and heated to 80° C. for 4 h. The reaction mixture was cooled to room temperature, quenched by sat.NH4Cl. The 1,4-dioxane was removed under reduced pressure. The residue aqueous layer was extracted with EtOAc (3×150 mL). The organic layer was dried over Na2SO4 and concentracted to give 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carbonitrile (5.5 g, yield: 90.5%). 1H NMR (CDCl3 400 MHz): δ8.75 (s, 2H), 4.15-4.05 (m, 2H), 3.95-3.85 (m, 2H), 2.75 (s, 3H), 2.15-2.00 (m, 4H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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